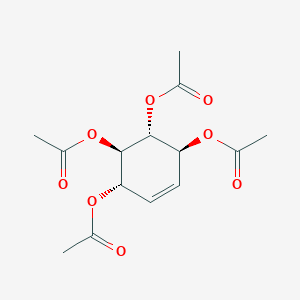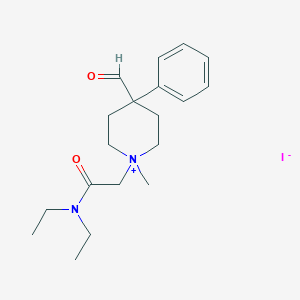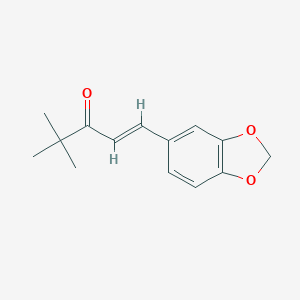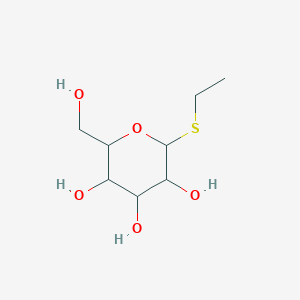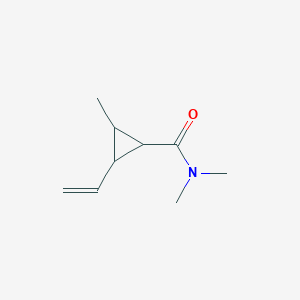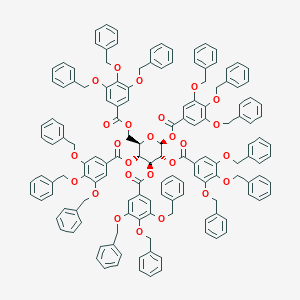
Benzyl 3-(dibenzylamino)-2-fluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(dibenzylamino)-2-fluoropropanoate is a versatile compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents and is relatively stable. It is used in a wide range of applications from synthesis to biochemical and physiological studies. This article will discuss the synthesis method, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and future directions for further research.
Aplicaciones Científicas De Investigación
1. Neuroscience and Pharmacology
Research has delved into the neurological implications and pharmacological potentials of compounds structurally related to Benzyl 3-(dibenzylamino)-2-fluoropropanoate. For instance, studies on N-benzyl substituted derivatives of hallucinogens have provided insights into their behavioral and pharmacological properties, revealing the potent activation of specific receptors in the brain, and highlighting the potential of these compounds for further neurological research (Halberstadt & Geyer, 2014).
2. Chemistry and Biochemistry
The chemical properties and metabolic fate of this compound and its derivatives have been a subject of study. Research has explored the metabolic pathways and the formation of specific metabolites following administration, shedding light on the chemical behavior and potential biomedical applications of these compounds (Blackledge, Nicholson, & Wilson, 2003).
3. Medical Imaging and Diagnostics
Compounds related to this compound have been evaluated for their potential in medical imaging, particularly in positron emission tomography (PET) for solid tumors. Studies have synthesized and assessed the efficacy of fluorine-containing benzamide analogs, highlighting their high tumor uptake and providing valuable insights for the development of diagnostic tools (Tu et al., 2007).
Propiedades
IUPAC Name |
benzyl 3-(dibenzylamino)-2-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWKAWTHAMCLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)

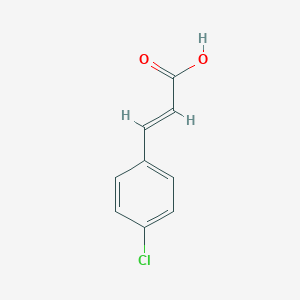

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)
![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)
